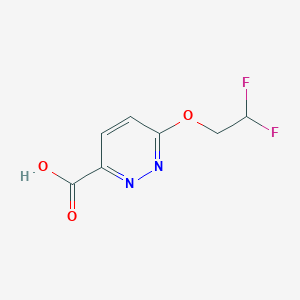

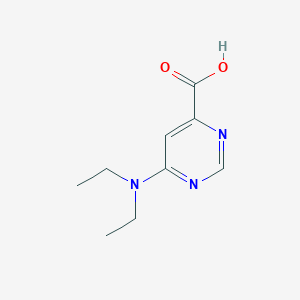

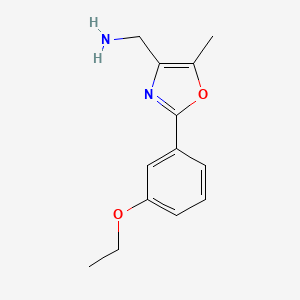

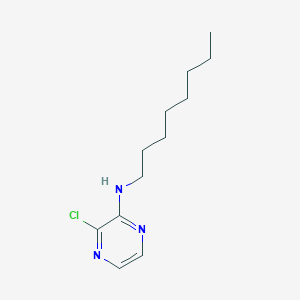

6-(Diethylamino)pyrimidine-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidines has been a subject of interest in recent research. One method involves the classic Biginelli reaction . Another method involves the Dimroth rearrangement in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .Molecular Structure Analysis

The molecular structure of 6-(Diethylamino)pyrimidine-4-carboxylic acid is based on a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The molecular weight of this compound is 167.17 .Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

As a carboxylic acid, this compound is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Wissenschaftliche Forschungsanwendungen

Synthesis of Bicyclic [6 + 6] Systems

6-(Diethylamino)pyrimidine-4-carboxylic acid: is a key precursor in the synthesis of bicyclic [6 + 6] systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds are significant due to their structural complexity and potential biological activities.

Reactivity Studies

The compound’s reactivity has been studied extensively, particularly its interaction with diazodiphenylmethane in dimethylformamide (DMF). This reaction is crucial for understanding the structure-activity relationship in medicinal chemistry .

Nitrate Reductase Activity

In environmental science, 6-(Diethylamino)pyrimidine-4-carboxylic acid has been used to study the nitrate reductase (NAR) activity in Halomonas strains. This research is vital for understanding the salt tolerance and metabolic pathways of these bacteria .

Analgesic and Anti-inflammatory Applications

Derivatives of this compound have shown promising results in analgesic and anti-inflammatory profiles. They have been effective in the treatment of neuropathic pain, which opens up new avenues for pharmaceutical applications .

Safety and Hazards

Zukünftige Richtungen

Pyrimidines and their derivatives demonstrate a diverse array of biological and pharmacological activities. This broad spectrum of biochemical targets has been facilitated by the synthetic versatility of pyrimidine, which has allowed the generation of a large number of structurally diverse derivatives . This suggests that 6-(Diethylamino)pyrimidine-4-carboxylic acid and similar compounds may have potential applications in future drug design and therapeutic medicine .

Eigenschaften

IUPAC Name |

6-(diethylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-12(4-2)8-5-7(9(13)14)10-6-11-8/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCKTIXIZQSVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Diethylamino)pyrimidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

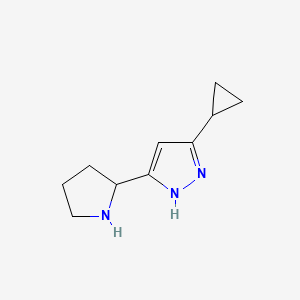

![2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1471709.png)

![1-[(Ethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471716.png)

![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471721.png)

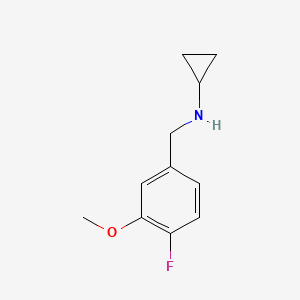

![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)